molecular formula C12H10ClNO B2758658 N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde CAS No. 129461-23-0

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde

Cat. No.: B2758658
CAS No.: 129461-23-0
M. Wt: 219.67
InChI Key: VYGUTOCEVYCZNY-UHFFFAOYSA-N
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Description

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde is a chemical compound with the molecular formula C₁₂H₁₀ClNO. It is known for its unique structure, which includes a pyrrole ring substituted with a phenylmethyl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde typically involves the reaction of 5-chloropyrrole-2-carboxaldehyde with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through covalent modification of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloropyrrole-2-carboxaldehyde
  • 1-benzyl-5-chloropyrrole-2-carboxaldehyde

Uniqueness

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde is unique due to the presence of both a phenylmethyl group and a chlorine atom on the pyrrole ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

1-benzyl-5-chloropyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-7-6-11(9-15)14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGUTOCEVYCZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=C2Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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